1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine;hydrochloride 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2031670-78-5
VCID: VC4371244
InChI: InChI=1S/C11H13N3O.ClH/c1-8(12)7-10-13-11(14-15-10)9-5-3-2-4-6-9;/h2-6,8H,7,12H2,1H3;1H
SMILES: CC(CC1=NC(=NO1)C2=CC=CC=C2)N.Cl
Molecular Formula: C11H14ClN3O
Molecular Weight: 239.7

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine;hydrochloride

CAS No.: 2031670-78-5

Cat. No.: VC4371244

Molecular Formula: C11H14ClN3O

Molecular Weight: 239.7

* For research use only. Not for human or veterinary use.

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine;hydrochloride - 2031670-78-5

Specification

CAS No. 2031670-78-5
Molecular Formula C11H14ClN3O
Molecular Weight 239.7
IUPAC Name 1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine;hydrochloride
Standard InChI InChI=1S/C11H13N3O.ClH/c1-8(12)7-10-13-11(14-15-10)9-5-3-2-4-6-9;/h2-6,8H,7,12H2,1H3;1H
Standard InChI Key LEAUADZLQQRBOG-UHFFFAOYSA-N
SMILES CC(CC1=NC(=NO1)C2=CC=CC=C2)N.Cl

Introduction

Chemical Structure and Characterization

Molecular Architecture and Bonding

The molecular structure of 1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine hydrochloride features a 1,2,4-oxadiazole ring—a five-membered heterocycle containing two nitrogen atoms and one oxygen atom—substituted at position 3 with a phenyl group and at position 5 with a propan-2-amine side chain (Figure 1). The hydrochloride salt formation occurs via protonation of the primary amine group, enhancing aqueous solubility .

Key structural attributes:

  • Oxadiazole ring: Contributes to electronic delocalization and hydrogen-bonding capacity.

  • Phenyl substituent: Introduces aromatic π-stacking interactions.

  • Propan-2-amine group: Provides a site for salt formation and potential hydrogen bonding .

The InChIKey LEAUADZLQQRBOG-UHFFFAOYSA-N and SMILES CC(CC1=NC(=NO1)C2=CC=CC=C2)N.Cl encode its stereochemical and connectivity details .

Spectroscopic Characterization

While experimental spectroscopic data (e.g., NMR, IR) for this specific compound remain unpublished, analogous 1,2,4-oxadiazoles exhibit diagnostic features:

  • 1^1H NMR: Resonances for aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 1.2–1.5 ppm), and amine protons (δ 2.5–3.5 ppm).

  • IR: Stretching vibrations for C=N (1600–1650 cm1^{-1}) and N–O (950–1250 cm1^{-1}).

Computational Insights

Density functional theory (DFT) studies on similar oxadiazoles predict:

  • HOMO-LUMO gap: ~4.5 eV, indicating moderate reactivity.

  • Electrostatic potential: Localized negative charge on oxygen and nitrogen atoms, favoring electrophilic interactions .

Synthesis and Manufacturing

Synthetic Methodologies

The synthesis follows a two-step protocol (Figure 2):

  • Formation of 1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine:

    • Reacting phenyl amidoxime with α-bromo ketones under basic conditions.

    • Cyclization via thermal or microwave-assisted methods.

  • Salt formation: Treatment with hydrochloric acid in methanol or ethanol .

Optimization parameters:

  • Temperature: 80–100°C for cyclization.

  • Catalyst: K2_2CO3_3 or Et3_3N improves yields to 75–82%.

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular weight239.7 g/mol
SolubilitySoluble in polar solvents (DMSO, methanol)
logP2.1 (predicted)
Melting pointNot reported

The hydrochloride salt improves aqueous solubility compared to the free base (logP 2.1 vs. 2.8). Stability studies indicate decomposition above 200°C, typical for oxadiazoles.

Applications in Research

Pharmaceutical Development

  • Lead optimization: The oxadiazole core serves as a bioisostere for ester or amide groups, improving metabolic stability.

  • Targeted drug delivery: Functionalization of the amine group enables conjugation to nanoparticles.

Comparative Analysis with Analogues

CompoundMolecular FormulaKey Differences
Parent free baseC11_{11}H13_{13}N3_3OLacks Cl^−; lower solubility
5-(Trifluoromethyl) analogueC12_{12}H13_{13}F3_3N3_3OEnhanced electronic effects

The hydrochloride salt’s improved solubility makes it preferable for in vivo studies compared to neutral analogues .

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